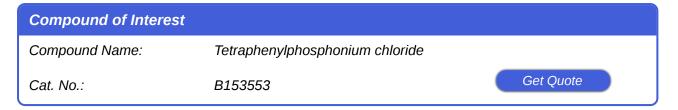


Unveiling the Solid-State Architecture of Anhydrous Tetraphenylphosphonium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of anhydrous **tetraphenylphosphonium chloride** ([PPh4]Cl). The information presented herein is curated for researchers, scientists, and professionals in drug development who utilize crystallographic data for molecular modeling, solid-state characterization, and rational drug design. This document outlines the precise three-dimensional arrangement of ions in the crystalline lattice, details the experimental protocols for its determination, and presents a logical workflow for such crystallographic studies.

Crystallographic Data Summary

The crystal structure of anhydrous **tetraphenylphosphonium chloride** was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/n. The asymmetric unit contains one tetraphenylphosphonium cation ([PPh₄]⁺) and one chloride anion (Cl⁻). The phosphorus atom of the cation is located at the center of a distorted tetrahedron formed by the four phenyl rings.

A comprehensive summary of the crystallographic data is presented in the tables below. These data are essential for computational modeling and for understanding the packing interactions within the solid state.



Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	C24H20PCI
Formula Weight	374.85 g/mol
Crystal System	Monoclinic
Space Group	P21/n
a (Å)	9.3069(7)
b (Å)	9.6235(5)
c (Å)	22.225(2)
α (°)	90
β (°)	99.248(4)
y (°)	90
Volume (ų)	1964.7(2)
Z	4
Calculated Density (Mg/m³)	1.27
Temperature (K)	294
Radiation (Å)	Cu Kα (1.5418)
R-factor (%)	3.8
Source: Richardson et al., Acta Cryst. (1986). C42, 1271-1272	



Bond	Length (Å)
P—C(11)	1.791(2)
P—C(21)	1.789(2)
P—C(31)	1.785(2)
P—C(41)	1.788(2)
C—C (phenyl, avg.)	1.379
Source: Derived from published crystallographic data	

Table 3: Selected Interatomic Angles (Bond Angles)

Angle	Value (°)
C(11)—P—C(21)	110.1(1)
C(11)—P—C(31)	108.2(1)
C(11)—P—C(41)	109.1(1)
C(21)—P—C(31)	109.8(1)
C(21)—P—C(41)	109.9(1)
C(31)—P—C(41)	109.7(1)
Source: Derived from published crystallographic data	

Experimental Protocols

This section details the methodologies for the synthesis of anhydrous **tetraphenylphosphonium chloride** and the subsequent determination of its crystal structure by single-crystal X-ray diffraction.



Synthesis and Crystallization of Anhydrous Tetraphenylphosphonium Chloride

High-quality single crystals suitable for X-ray diffraction can be obtained through the following procedure, which is based on established synthetic routes and recrystallization techniques.[1] [2][3][4]

Synthesis:

- Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a
 mechanical stirrer, and a nitrogen inlet, add triphenylphosphine (1 equivalent) and a nickel
 salt catalyst (e.g., NiCl₂, ~5 mol%).
- Solvent and Reactant Addition: Add chlorobenzene (excess, acting as both reactant and solvent).
- Reaction: Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture to precipitate the crude **tetraphenylphosphonium chloride**.
- Purification: Collect the crude product by vacuum filtration and wash with diethyl ether.

Crystallization for Single-Crystal X-ray Diffraction:

- Solvent Selection: Anhydrous acetone is a suitable solvent for the recrystallization of tetraphenylphosphonium chloride.[2]
- Dissolution: Dissolve the crude, dried tetraphenylphosphonium chloride in a minimal amount of hot acetone.
- Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to obtain a clear, saturated solution.
- Crystal Growth: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the growth of large, well-defined single crystals.



• Isolation: Once crystals have formed, isolate them by vacuum filtration and wash with a small amount of cold acetone. Dry the crystals under vacuum.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using a four-circle automated diffractometer. The general workflow is outlined below, based on the original publication and standard crystallographic procedures.

- Crystal Mounting: A suitable single crystal (colorless block, approximately 0.3 x 0.5 x 0.5 mm) is selected under a microscope and mounted on a goniometer head.
- Data Collection:
 - Instrument: Enraf-Nonius CAD-4F four-circle diffractometer.
 - X-ray Source: Ni-filtered Cu K α radiation ($\lambda = 1.5418 \text{ Å}$).
 - Temperature: Data is collected at room temperature (294 K).
 - Data Collection Strategy: The diffractometer collects a series of diffraction spots by rotating the crystal through a range of orientations. For the published structure, 3337 unique reflections were collected.
- Data Reduction: The collected diffraction intensities are corrected for various factors, including background scattering, Lorentz and polarization effects, and absorption.
- Structure Solution and Refinement:
 - Software: The structure was solved using direct methods with the SHELXTL software package.[5]
 - Structure Solution: The initial positions of the non-hydrogen atoms are determined from the diffraction data.
 - Structure Refinement: The atomic positions and thermal parameters are refined using a full-matrix least-squares method. Hydrogen atoms are typically placed in calculated

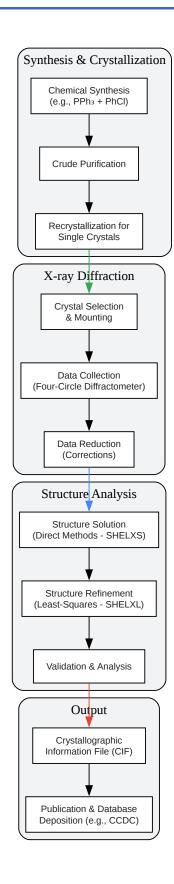


positions. The refinement converges to a final R-factor of 0.038 for 2865 observed reflections.

Visualized Workflow

The following diagram illustrates the comprehensive workflow for the determination of the crystal structure of a small molecule like anhydrous **tetraphenylphosphonium chloride**, from synthesis to final data deposition.





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Caption: Workflow for small molecule crystal structure determination.



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- To cite this document: BenchChem. [Unveiling the Solid-State Architecture of Anhydrous Tetraphenylphosphonium Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153553#crystal-structure-of-anhydrous-tetraphenylphosphonium-chloride]

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